Glutaryl-CoA

Content Navigation

Researchers using in situ glutaryl-CoA generation face competitive inhibition from free CoA/ATP, distorting GCDH kinetics. This pre-formed, high-purity thioester eliminates those artifacts, ensuring stoichiometric precision.

- Definitive substrate for GCDH: strict C5 chain-length specificity, no cross-reactivity with C4/C6 analogs.

- Bypasses ATP-dependent ligation, removing unreacted CoA and AMP interference.

- Essential for thioesterase specificity profiling (ACOT8 vs. ACOT4).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

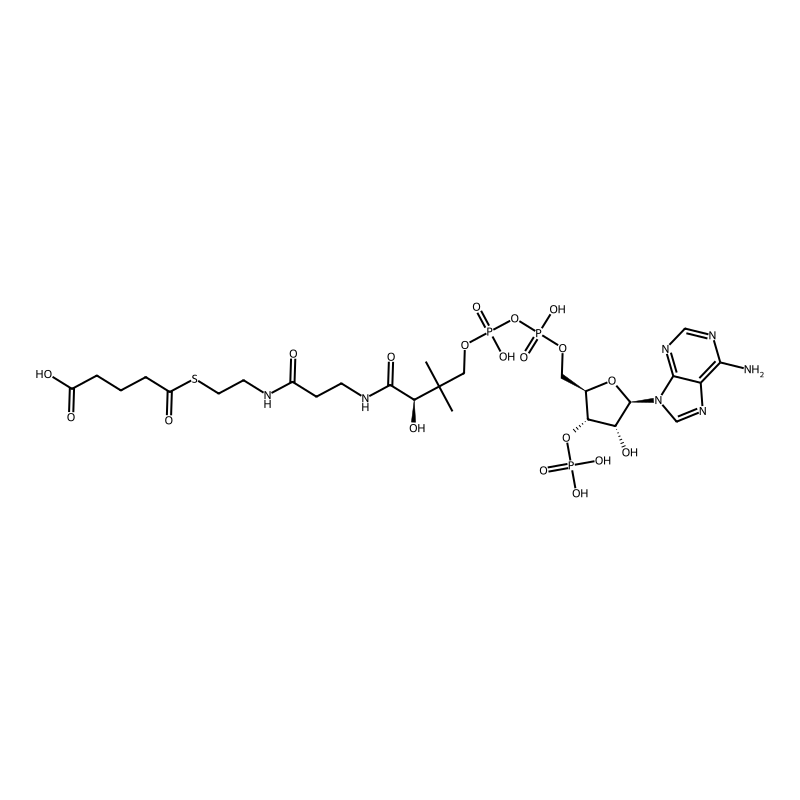

Glutaryl-CoA (CAS 3131-84-8) is a five-carbon dicarboxylic acid coenzyme A thioester that serves as an obligate intermediate in the catabolism of lysine, hydroxylysine, and tryptophan. In industrial and diagnostic research, it is the definitive substrate for glutaryl-CoA dehydrogenase (GCDH) and a critical precursor in synthetic biology pathways targeting mid-chain dicarboxylic acids. Procuring the high-purity, pre-formed thioester guarantees stoichiometric precision in kinetic assays and eliminates the need for complex, ATP-dependent in situ ligation steps that can introduce competitive inhibitors and background noise [1].

Research Fit

Substituting glutaryl-CoA with adjacent chain-length analogs, such as succinyl-CoA (C4) or adipyl-CoA (C6), fundamentally compromises assay integrity due to strict enzymatic chain-length discrimination. For instance, glutaryl-CoA dehydrogenase (GCDH) specifically requires the C5 geometry to catalyze oxidative decarboxylation; C4 and C6 analogs fail to produce the required crotonyl-CoA and CO2 products [1]. Furthermore, attempting to generate glutaryl-CoA in situ from free glutaric acid and coenzyme A requires the addition of ATP and specific transferases (e.g., SUGCT)[2]. This multi-component substitution introduces unreacted free CoA, AMP, and ATP into the system, which can act as competitive inhibitors and severely distort downstream kinetic measurements.

Substitution Risk

References

- [1] Dwyer, T.M., et al. 'The function of Arg-94 in the oxidation and decarboxylation of glutaryl-CoA by human glutaryl-CoA dehydrogenase.' Journal of Biological Chemistry 276.2 (2001): 133-138.

- [2] Marlaire, S., et al. 'C7orf10 encodes succinate-hydroxymethylglutarate CoA-transferase, the enzyme that converts glutarate to glutaryl-CoA.' Journal of Inherited Metabolic Disease 37.1 (2014): 13-19.

GCDH Substrate Specificity

In kinetic evaluations of human glutaryl-CoA dehydrogenase (GCDH), glutaryl-CoA demonstrates a highly specific binding affinity with a Km of approximately 8 μM and a catalytic efficiency (kcat/Km) of ~6.8 × 10^5 M^-1 s^-1 [1]. In contrast, the C4 analog succinyl-CoA is not a substrate for this oxidative decarboxylation reaction and cannot yield the crotonyl-CoA product[2]. This absolute requirement for the C5 thioester makes glutaryl-CoA irreplaceable for diagnostic assays modeling Glutaric Acidemia Type 1.

| Evidence Dimension | GCDH Substrate Turnover |

| Target Compound Data | Glutaryl-CoA (Km ~8 μM, kcat/Km ~6.8 × 10^5 M^-1 s^-1) |

| Comparator Or Baseline | Succinyl-CoA (No oxidative decarboxylation activity) |

| Quantified Difference | Absolute specificity for C5 over C4 thioester |

| Conditions | In vitro human GCDH kinetic assay |

Procuring the exact C5 thioester is mandatory for functional GCDH assays, as off-target chain lengths will yield false-negative activity results.

Thioesterase Chain-Length Discrimination

Peroxisomal acyl-CoA thioesterases exhibit strict preferences based on dicarboxylic chain length. ACOT8 preferentially hydrolyzes longer dicarboxylyl-CoA esters, including glutaryl-CoA and adipyl-CoA, whereas ACOT4 is highly selective for succinyl-CoA (Km ≈ 13 μM) and shows significantly reduced affinity for glutaryl-CoA (Km ≈ 37 μM) [1]. When mapping lipid metabolism or engineering synthetic pathways, substituting glutaryl-CoA with succinyl-CoA will artificially shift the enzymatic flux toward ACOT4 rather than ACOT8 [2].

| Evidence Dimension | Thioesterase Binding Affinity (Km) |

| Target Compound Data | Glutaryl-CoA (Km ≈ 37 μM for ACOT4; preferred by ACOT8) |

| Comparator Or Baseline | Succinyl-CoA (Km ≈ 13 μM for ACOT4; poor substrate for ACOT8) |

| Quantified Difference | ~2.8-fold lower affinity for ACOT4, inverted preference for ACOT8 |

| Conditions | In vitro recombinant ACOT4 and ACOT8 hydrolysis assays |

Buyers conducting thioesterase profiling must use the exact chain length to accurately distinguish between ACOT4 and ACOT8 activities in complex mixtures.

Assay Background in Synthetic Biology

In cell-free synthetic biology applications engineering the reverse adipyl-CoA degradation pathway, providing pre-formed glutaryl-CoA allows direct measurement of downstream dehydrogenases and thiolases [1]. The alternative—in situ generation using free glutaric acid, free CoA, ATP, and succinyl-CoA:glutarate-CoA transferase (SUGCT)—introduces a multi-enzyme bottleneck and leaves residual ATP and free CoA in the reaction matrix, which can competitively inhibit downstream condensation steps[2]. Procuring the pre-synthesized thioester guarantees a clean baseline for precise pathway optimization.

| Evidence Dimension | Assay Matrix Complexity |

| Target Compound Data | Pre-formed Glutaryl-CoA (Direct substrate, 0 added ATP/ligase) |

| Comparator Or Baseline | Glutaric Acid + CoA + ATP + SUGCT (Requires 3 additives + 1 coupling enzyme) |

| Quantified Difference | Eliminates 4 confounding matrix variables |

| Conditions | Cell-free metabolic pathway reconstruction |

Using the pre-formed thioester isolates the target biocatalytic step from upstream ligation kinetics, ensuring reproducible yield calculations.

Glutaric Acidemia Type 1 Diagnostic Enzymology

Used as the definitive substrate for measuring GCDH activity in fibroblast or mitochondrial extracts. The strict C5 requirement ensures that assays accurately reflect the oxidative decarboxylation deficit characteristic of GA-1[1].

Cell-Free Metabolic Engineering

Serves as a critical intermediate in the reverse adipyl-CoA degradation pathway for the bioproduction of mid-chain dicarboxylic acids. Procuring the pre-formed thioester allows researchers to screen mutant thiolases without interference from upstream ligase inefficiencies [2].

Acyl-CoA Thioesterase (ACOT) Profiling

Essential for characterizing the substrate specificity of novel peroxisomal and mitochondrial thioesterases. It provides the necessary chain-length resolution to differentiate between ACOT8 and ACOT4 activity [3].

Application Fit

References

- [1] Rao, K.S., et al. 'Kinetic Mechanism of Glutaryl-CoA Dehydrogenase.' Biochemistry 45.42 (2006): 12822-12832.

- [2] Zhao, E., et al. 'A novel synthetic pathway for glutarate production in E. coli.' Metabolic Engineering 68 (2021): 1-11.

- [3] Westin, M.A., et al. 'The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes.' Journal of Biological Chemistry 280.46 (2005): 38125-38132.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Use Classification

Explore Compound Types